Aerophobin 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

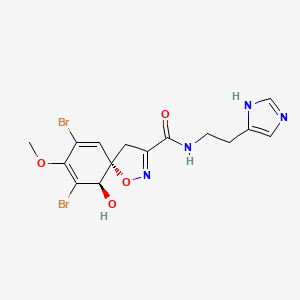

Aerophobin 1 is a member of isoxazoles.

科学研究应用

Applications in Regenerative Medicine

Recent studies have identified Aerophobin 1 as a promising agent for applications in regenerative medicine, particularly in bone health and osteoporosis treatment.

Case Study: Osteogenesis in Zebrafish

A pivotal study demonstrated the effects of this compound on osteogenesis using zebrafish embryos. The compound was found to induce a notable increase in vertebral mineralization at low concentrations (100 nM), while exhibiting minimal toxicity . This finding supports the hypothesis that this compound could be developed into a therapeutic option for osteoporosis and other bone-related disorders.

Anticancer Properties

This compound has also been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Mechanism of Action Against Cancer Cells

The compound's interaction with cellular pathways involved in cancer progression is under investigation. Studies have indicated that this compound may disrupt microtubule dynamics, which is crucial for cell division and proliferation:

| Cancer Type | Mechanism | Effect |

|---|---|---|

| Breast Cancer | Microtubule destabilization | Inhibits cell division |

| Other Cancers | Apoptosis induction | Triggers programmed cell death |

These mechanisms suggest that this compound could serve as a basis for developing new anticancer therapies targeting various malignancies .

Additional Bioactivities

Beyond its regenerative and anticancer properties, this compound exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. The compound's ability to modulate immune responses also presents opportunities for applications in inflammatory diseases.

化学反应分析

Bioconversion Pathways

Aerophobin-1 participates in enzymatic and abiotic transformations within its natural sponge environment:

-

Enzymatic Oxidation : Aerophobin-1 is a precursor to aeroplysinin-1, a cytotoxic dienone. This conversion occurs via oxidative cleavage mediated by sponge-associated enzymes, likely involving the oxidation of its oxazoline ring to a ketone group .

-

Defense Activation : Mechanical damage or grazing triggers the localized release of Aerophobin-1, which undergoes rapid bioconversion to more bioactive derivatives (e.g., aeroplysinin-1) at wound sites .

Table 1: Key Bioconversion Products of Aerophobin-1

| Product | Structure Change | Bioactivity | Source |

|---|---|---|---|

| Aeroplysinin-1 | Oxazoline → ketone | Cytotoxic, antimicrobial | |

| Dienone derivatives | Oxidative ring opening | Enhanced toxicity |

Stability and Environmental Reactivity

Aerophobin-1’s stability is influenced by environmental factors:

-

Light and pH Sensitivity : Brominated tyrosine derivatives like Aerophobin-1 degrade under UV light or acidic conditions, releasing brominated phenols .

-

Spatial Variability : Concentrations vary significantly within sponge tissues (e.g., higher in ectosome vs. choanosome), correlating with microenvironments’ oxidative stress and bacterial interactions .

Table 2: Stability Metrics in A. aerophoba Tissues

| Parameter | Ectosome (µg/g) | Choanosome (µg/g) | Significance (P) |

|---|---|---|---|

| Aerophobin-1 | 12.3 ± 1.8 | 5.4 ± 0.9 | <0.001 |

| Aeroplysinin-1 | 8.7 ± 1.2 | 2.1 ± 0.4 | <0.001 |

| Data from LC-MS analyses of sponge regions |

Synthetic and Extraction Challenges

-

Extraction Protocol : Aerophobin-1 is isolated via acetone extraction followed by Sephadex LH-20 and silica gel chromatography. Yields are low (0.05% dry weight) .

-

Synthetic Routes : Total synthesis is complicated by its spirocyclic structure. Published attempts focus on oxazoline ring formation via bromotyrosine cyclization, but yields remain suboptimal .

Interactions with Microbial Communities

Aerophobin-1’s reactivity is modulated by sponge-associated bacteria:

-

Actinobacteria Correlation : Positive association with Aerophobin-1 levels suggests symbiotic roles in biosynthesis or stabilization .

-

Enzymatic Detoxification : Chloroflexi strains metabolize brominated intermediates, potentially mitigating autotoxicity .

Table 3: Bacterial Taxa Linked to Aerophobin-1 Dynamics

| Bacterial Group | Interaction Type | Correlation (R) |

|---|---|---|

| Actinobacteria | Biosynthesis support | +0.71 |

| Chloroflexi | Detoxification | -0.63 |

| Based on 16S rRNA and metabolomic profiling |

Functional Implications

-

Pro-Osteogenic Activity : At 100 nM, Aerophobin-1 enhances vertebral mineralization in zebrafish (Danio rerio) by upregulating osteogenic markers (e.g., Runx2) .

-

Dose-Dependent Toxicity : Above 1 µM, it induces pericardial edema and mortality in zebrafish, likely due to reactive oxygen species (ROS) generation .

Aerophobin-1 exemplifies the intricate chemistry of marine bromotyrosines, with reactivity shaped by enzymatic networks, environmental factors, and microbial symbionts. Its dual role as a bioactive metabolite and biosynthetic intermediate underscores its ecological and pharmacological significance.

常见问题

Basic Research Questions

Q. How can I formulate a focused research question on Aerophobin 1’s biochemical mechanism of action?

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing literature gaps. For example: “Does this compound exhibit selective binding to [specific receptor/enzyme] under varying pH conditions, and how does this interaction influence downstream signaling pathways?” Narrow the question using systematic reviews to identify understudied aspects of its mechanism .

- Avoid overly broad questions (e.g., “What does this compound do?”) by applying the FLOAT method : specify variables (e.g., concentration, temperature) and measurable outcomes (e.g., binding affinity, enzymatic inhibition) .

Q. What strategies ensure a rigorous literature review for this compound studies?

- Prioritize foreground questions (specific, hypothesis-driven) over background questions. Use systematic review frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure searches. For example: “In in vitro models (P), does this compound (I) compared to [analog compound] (C) alter [specific biomarker] levels (O)?” .

- Cross-reference databases (e.g., PubMed, Scopus) with keywords such as “this compound AND [structure/function/kinetics]” and filter by studies replicating results under controlled conditions .

Q. How should I design an experiment to assess this compound’s stability under physiological conditions?

- Adopt a controlled variables framework :

Define independent variables (e.g., temperature, solvent composition).

Measure dependent variables (e.g., degradation rate via HPLC).

属性

CAS 编号 |

87075-24-9 |

|---|---|

分子式 |

C15H16Br2N4O4 |

分子量 |

476.12 g/mol |

IUPAC 名称 |

(5S,6R)-7,9-dibromo-6-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C15H16Br2N4O4/c1-24-12-9(16)4-15(13(22)11(12)17)5-10(21-25-15)14(23)19-3-2-8-6-18-7-20-8/h4,6-7,13,22H,2-3,5H2,1H3,(H,18,20)(H,19,23)/t13-,15+/m0/s1 |

InChI 键 |

MDUQIEXQKMPARD-DZGCQCFKSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |

手性 SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |

规范 SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。